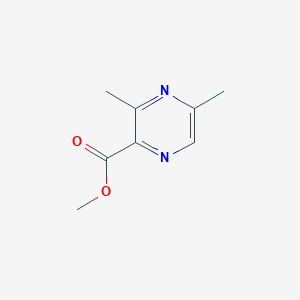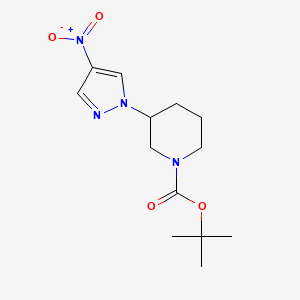
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) is a chemical compound with the molecular formula C3H8NNaOS and a molecular weight of 129.15 g/mol . . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) can be synthesized through the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) involves large-scale reactors where dimethylamine and carbon disulfide are reacted in the presence of sodium hydroxide. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted carbamothioic acid derivatives.
Aplicaciones Científicas De Investigación
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
Uniqueness
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
18992-87-5 |
|---|---|
Fórmula molecular |
C3H7NNaOS |
Peso molecular |
128.15 g/mol |
InChI |
InChI=1S/C3H7NOS.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |
Clave InChI |
NVQOGQSUEAZDFW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)S.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)






![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)


![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

